2-methyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide
CAS No.: 2034270-73-8
Cat. No.: VC4381876
Molecular Formula: C18H16N2OS
Molecular Weight: 308.4
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2034270-73-8 |
---|---|
Molecular Formula | C18H16N2OS |
Molecular Weight | 308.4 |
IUPAC Name | 2-methyl-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]benzamide |
Standard InChI | InChI=1S/C18H16N2OS/c1-13-5-2-3-6-16(13)18(21)20-11-14-9-15(12-19-10-14)17-7-4-8-22-17/h2-10,12H,11H2,1H3,(H,20,21) |
Standard InChI Key | PZAFUCQMQHQISF-UHFFFAOYSA-N |
SMILES | CC1=CC=CC=C1C(=O)NCC2=CC(=CN=C2)C3=CC=CS3 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure comprises three primary components:
-
A benzamide backbone substituted with a methyl group at the 2-position.
-
A pyridine ring at the 3-position, which enhances aromatic π-π stacking interactions.
-
A thiophene moiety at the 5-position of the pyridine ring, introducing sulfur-based reactivity .
The presence of both pyridine and thiophene rings creates a planar geometry conducive to interactions with biological targets, while the methyl group on the benzamide may influence steric hindrance and solubility .
Physicochemical Characteristics
Key properties include:
-
LogP: Estimated at 3.1, indicating moderate lipophilicity.
-
Hydrogen bond donors/acceptors: 1 and 4, respectively, suggesting potential for targeted binding.
-
Polar surface area: 78 Ų, aligning with bioavailability criteria for drug-like molecules.
Synthesis and Characterization
Synthetic Pathways
The synthesis involves multi-step organic reactions, typically employing:
-
Suzuki-Miyaura Coupling: To attach the thiophene moiety to the pyridine ring using palladium catalysts .
-
Amidation: Reaction of 2-methylbenzoyl chloride with the pyridine-thiophene methylamine intermediate under basic conditions (e.g., triethylamine in dichloromethane) .
Example Synthesis Protocol:
-
Step 1: 5-Bromopyridin-3-amine is coupled with 2-thiopheneboronic acid via Suzuki-Miyaura reaction (Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80°C) .
-
Step 2: The resulting 5-(thiophen-2-yl)pyridin-3-amine is methylated using methyl iodide and K₂CO₃ in DMF.
-
Step 3: The amine intermediate is reacted with 2-methylbenzoyl chloride in the presence of triethylamine to yield the final product .
Analytical Characterization
-
NMR: NMR (400 MHz, DMSO-) shows characteristic peaks at δ 8.45 (pyridine-H), 7.89 (thiophene-H), and 2.45 (methyl group) .
-
Mass Spectrometry: ESI-MS m/z 329.42 [M+H]⁺ confirms molecular weight.
-
X-ray Crystallography: Reveals a coplanar arrangement of the pyridine and thiophene rings, stabilized by intramolecular hydrogen bonding .
Biological Activities and Mechanisms
Enzyme Inhibition
The compound exhibits inhibitory activity against cyclin-dependent kinases (CDKs), with IC₅₀ values ranging from 0.8–2.4 μM in kinase assays . Molecular docking studies suggest that the thiophene sulfur forms a hydrogen bond with the kinase’s ATP-binding pocket, while the benzamide moiety engages in hydrophobic interactions.
In vitro assays against MCF-7 breast cancer cells demonstrate dose-dependent cytotoxicity (IC₅₀ = 4.7 μM), outperforming reference drugs like doxorubicin in apoptosis induction . Mechanistic studies indicate:
-
Caspase-3/7 activation: 3.2-fold increase compared to controls.
-
ROS generation: Elevated intracellular ROS levels (1.8-fold), triggering oxidative stress-mediated cell death.
Antimicrobial Activity
Against Staphylococcus aureus (MIC = 16 μg/mL), the compound disrupts cell wall synthesis by binding to penicillin-binding proteins (PBPs) . The methyl group enhances membrane permeability, as evidenced by time-kill assays showing 99% reduction in bacterial load within 6 hours .
Comparative Analysis with Structural Analogs
The target compound’s methyl substitution confers superior metabolic stability compared to methoxy or trifluoromethyl analogs, as shown in microsomal stability assays (t₁/₂ = 42 minutes vs. 28 minutes for methoxy analogs) .
Applications and Future Directions
Therapeutic Development
Ongoing research focuses on:
-
Optimizing bioavailability: Prodrug strategies, such as esterification of the benzamide carbonyl, are under investigation to enhance oral absorption .
-
Combination therapies: Synergistic effects with cisplatin in ovarian cancer models (combination index = 0.3).
Industrial Scale-Up
Continuous flow reactors have been proposed to improve yield (projected 78% vs. batch 62%) and reduce palladium catalyst loading (0.5 mol% vs. 1.2 mol%) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume